molecular formula C23H23N3O5S B12470933 N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12470933
M. Wt: 453.5 g/mol
InChI Key: DSIAGPFLWFXQJV-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a combination of benzyl, nitrophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable amine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction, typically using glycine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, various nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N-benzyl-N-(3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Uniqueness

N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C23H23N3O5S/c1-17-11-13-20(14-12-17)32(30,31)25(15-19-7-4-3-5-8-19)16-23(27)24-21-9-6-10-22(18(21)2)26(28)29/h3-14H,15-16H2,1-2H3,(H,24,27)

InChI Key

DSIAGPFLWFXQJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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